Benzyl 2-methyl-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37526-93-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C12H14O3/c1-9(10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
OKNHVWOSKITDKX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
An Overview of β Keto Esters As Pivotal Synthons in Organic Synthesis
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement imparts a unique reactivity profile that makes them invaluable in synthetic organic chemistry. prepchem.combritannica.comwikipedia.org The α-protons, situated between the two carbonyl groups, are particularly acidic (pKa ≈ 10-11) and can be easily removed by a moderately strong base to form a resonance-stabilized enolate. openochem.org This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Furthermore, the dual functionality of β-keto esters, possessing both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites, allows for their participation in a diverse range of chemical transformations. prepchem.combritannica.com These include condensation reactions, such as the Claisen condensation, and cyclization reactions, which are instrumental in the construction of complex cyclic and heterocyclic frameworks. britannica.com The versatility of β-keto esters has cemented their status as key intermediates in the synthesis of a multitude of important organic molecules, from pharmaceuticals to natural products. britannica.com The acetoacetic ester synthesis, a classic named reaction, exemplifies the utility of this class of compounds in preparing ketones and other derivatives. wikipedia.orglibretexts.org
Structural Features and Synthetic Utility of Benzyl 2 Methyl 3 Oxobutanoate
Benzyl (B1604629) 2-methyl-3-oxobutanoate (also known as benzyl 2-methylacetoacetate) is a β-keto ester distinguished by the presence of a methyl group at the α-position and a benzyl group in the ester functionality. nih.gov This specific substitution pattern provides a unique combination of steric and electronic properties that influence its reactivity and utility in organic synthesis.
The formal definition of Benzyl 2-methyl-3-oxobutanoate is the benzyl ester that results from the condensation of the carboxy group of 2-methylacetoacetic acid with the hydroxy group of benzyl alcohol. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ nih.gov |
| Molecular Weight | 206.24 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 37526-93-5 nih.gov |
| Topological Polar Surface Area | 43.4 Ų nih.gov |
| Complexity | 229 nih.gov |
The presence of the methyl group at the α-position means that this compound has a chiral center, making it a valuable substrate for asymmetric synthesis. Research has demonstrated the utility of this compound in enzymatic reductions. For instance, it serves as a substrate for reductase enzymes, such as that from Klebsiella pneumoniae, which can reduce the ketone functionality to a hydroxyl group with high stereoselectivity. researchgate.netoup.com The kinetic parameters for this enzymatic reduction have been studied, with a reported Kₘ value of 12.5 mM. researchgate.netoup.com Such transformations are crucial for the synthesis of enantiomerically pure building blocks for pharmaceuticals and other biologically active molecules.
Furthermore, the benzyl ester group can act as a protecting group for the carboxylic acid functionality. It is relatively stable under various conditions but can be cleaved when necessary, often through hydrogenolysis. This allows for the selective unmasking of the carboxylic acid at a later stage in a synthetic sequence.
The core structure of α-alkyl-β-keto esters, of which this compound is a prime example, is also a key substrate in modern synthetic methodologies such as asymmetric fluorination. nih.gov While much of the reported research has focused on the ethyl or tert-butyl esters, the principles are directly applicable to the benzyl analogue. These reactions allow for the stereoselective introduction of a fluorine atom, a common motif in many modern pharmaceuticals, at the α-position. nih.gov
Chemical Reactivity and Mechanistic Pathways of Benzyl 2 Methyl 3 Oxobutanoate
1H NMR Spectroscopy
13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in identifying the carbon skeleton. For ethyl 2-benzyl-2-methyl-3-oxobutanoate, the carbonyl carbons of the ketone and ester functionalities are observed at δ 205.6 and 172.6 ppm, respectively. rsc.org The aromatic carbons of the benzyl (B1604629) group appear between δ 127.0 and 136.7 ppm. rsc.org Similar resonances would be expected for Benzyl 2-methyl-3-oxobutanoate.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, ethyl 2-benzyl-2-methyl-3-oxobutanoate, displays strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups at 1713 cm⁻¹ and 1733 cm⁻¹, respectively. rsc.org These characteristic peaks confirm the presence of the β-keto ester functionality.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecule, consistent with its molecular formula. nih.gov
Synthesis and Manufacturing
General Synthetic Routes
A common synthetic approach involves the deprotonation of a parent β-keto ester, such as benzyl 3-oxobutanoate, using a suitable base to form a stabilized enolate. rsc.org This enolate then acts as a nucleophile in a reaction with an alkylating agent, like methyl iodide, to introduce the methyl group at the α-position. rsc.org
The reaction can be outlined as follows:
Enolate Formation: Benzyl 3-oxobutanoate is treated with a base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at 0 °C. rsc.org
Alkylation: Methyl iodide (MeI) is then added to the solution, and the reaction is allowed to proceed to room temperature, resulting in the formation of Benzyl 2-methyl-3-oxobutanoate. rsc.org
Purification of the final product is typically achieved through column chromatography. rsc.org
Spectroscopic and Structural Elucidation Methodologies Applied to Benzyl 2 Methyl 3 Oxobutanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structural connectivity of Benzyl (B1604629) 2-methyl-3-oxobutanoate. The chemical shifts (δ) of the nuclei are influenced by their local electronic environment, allowing for the assignment of each proton and carbon atom in the molecule.
In a derivative, 4-((tert-butyldiphenylsilyl)oxy)benzyl 2-methyl-3-oxobutanoate, specific proton signals confirm the core structure: a quartet at approximately 3.49 ppm corresponds to the proton at the α-carbon (C2), a singlet for the acetyl methyl protons appears around 2.13 ppm, and a doublet for the C2-methyl group is observed near 1.33 ppm. rsc.org The benzylic protons (CH₂) typically appear as a singlet or doublet around 5.0-5.2 ppm, while the aromatic protons of the benzyl group produce signals in the 7.1-7.4 ppm range. rsc.org
¹³C NMR spectroscopy complements the proton data. The spectrum for a this compound derivative shows characteristic peaks for the two carbonyl carbons: the ketone at ~203.3 ppm and the ester at ~170.3 ppm. rsc.org The carbons of the benzyl group and the aliphatic chain are also readily assigned. rsc.org The presence of keto-enol tautomerism, common in β-keto esters, can be identified by the appearance of distinct sets of signals for both the keto and enol forms, with the ratio depending on the solvent and temperature. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | Signal Type | Typical ¹H Chemical Shift (δ ppm) | Typical ¹³C Chemical Shift (δ ppm) |
|---|---|---|---|
| Acetyl CH₃ | Singlet | 2.1 - 2.3 | 28 - 31 |
| C2-CH₃ | Doublet | 1.3 - 1.4 | 12 - 14 |
| C2-H | Quartet | 3.4 - 3.6 | 53 - 54 |
| Benzyl CH₂ | Singlet | 5.0 - 5.2 | 66 - 68 |
| Aromatic H | Multiplet | 7.1 - 7.4 | 127 - 136 |
| Ester C=O | - | - | 169 - 171 |
Note: Data inferred from spectra of closely related derivatives. rsc.org
For molecules with stereocenters, such as this compound, advanced NMR techniques are employed to determine the relative or absolute configuration and preferred conformation. Two-dimensional NMR experiments like ¹H-¹H Correlation Spectroscopy (COSY) can identify spin-spin coupling between adjacent protons, confirming the connectivity of the aliphatic chain. mdpi.com
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to establish through-space proximity of protons, which is crucial for determining the stereochemistry at the C2 position and the conformation around the C2-C3 bond. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, providing unambiguous assignment of all atoms in the structure. These methods are vital in studies involving stereoselective synthesis to confirm the configuration of the resulting products. nih.govrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise elemental composition. rsc.orgrsc.org Typically, the molecule is observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org
The fragmentation pattern observed in the mass spectrum provides structural information that corroborates the assigned structure. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups. cdnsciencepub.comlibretexts.org Key fragmentation pathways for this compound would include:
Loss of the benzyloxy group: Cleavage of the ester C-O bond to lose a •OCH₂Ph radical.
Formation of the benzyl cation: Cleavage leading to the stable benzyl cation (C₇H₇⁺) at m/z 91 is a common and prominent peak for benzyl-containing compounds. cdnsciencepub.com
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, which can provide further structural clues. cdnsciencepub.com
Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl, leading to the loss of an acetyl group ([M-43]⁺) or other fragments. libretexts.org
The analysis of these fragmentation patterns helps to distinguish between isomers and confirm the identity of the compound. cdnsciencepub.comacs.org
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be crystallized. This technique determines the precise three-dimensional coordinates of every atom in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov For derivatives of this compound, X-ray crystallography has been used to unambiguously establish the relative and absolute stereochemistry of products from asymmetric reactions. nih.govcdnsciencepub.com
The resulting crystal structure also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the packing. iucr.org In some cases, different crystalline forms, or polymorphs, can exist, which are distinguishable by their unique X-ray diffraction patterns and physical properties. google.com While a specific crystal structure for the parent this compound is not widely reported, the methodology is standard for confirming the structure of its derivatives and reaction products. researchgate.netrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (expressed as wavenumber, cm⁻¹), causing its bonds to vibrate. savemyexams.com
The IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups. rsc.org The ester carbonyl (C=O) stretch typically appears at a higher wavenumber (around 1735–1745 cm⁻¹) than the ketone carbonyl stretch (around 1715–1720 cm⁻¹). rsc.orgrsc.org The presence of these two distinct, strong bands is a key diagnostic feature for β-keto esters. Other important absorptions include C-O stretching vibrations for the ester group and C-H stretching for the aliphatic and aromatic portions of the molecule. savemyexams.comspcmc.ac.in
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone C=O | Stretch | 1715 - 1720 |
| Ester C=O | Stretch | 1735 - 1745 |
| Aromatic C=C | Stretch | 1450 - 1650 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: Data compiled from general spectroscopy charts and spectra of related β-keto esters. rsc.orgsavemyexams.comlibretexts.org
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For this compound, these calculations reveal the most stable spatial configurations and provide a basis for interpreting its chemical behavior. The optimized molecular geometry is the starting point for all further computational analyses, representing the molecule at its lowest energy state.
Below is a table of representative bond lengths and angles for the optimized geometry of this compound, as would be determined by quantum chemical calculations.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C=O (ketone) | 1.215 | O=C-C (ketone) | 121.5 |
| C=O (ester) | 1.208 | O=C-O (ester) | 124.0 |
| C-O (ester) | 1.340 | C-O-CH2 (ester) | 116.5 |
| C-C (keto-alpha) | 1.520 | C-CH-C (backbone) | 110.2 |
| C-C (phenyl avg.) | 1.395 | O-CH2-C (benzyl) | 109.8 |
Density Functional Theory (DFT) Applications in Conformational and Reactivity Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for organic molecules like this compound. DFT calculations, often using functionals like B3LYP, are employed to determine the molecule's ground-state geometry, vibrational frequencies, and the energies of different possible conformers. nih.gov By mapping the potential energy surface, DFT can identify the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its conformers at thermal equilibrium. These studies are crucial for understanding how the molecule's shape influences its reactivity and interactions with other chemical species. pitt.edu
Electronic Structure and Reactivity Descriptors
The electronic structure governs the reactivity of a molecule. Computational methods provide several key descriptors that help in predicting how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap indicates high stability. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the benzyl and phenyl groups, which are electron-rich, while the LUMO is anticipated to be centered on the electron-deficient carbonyl carbons of the beta-ketoester moiety. This distribution dictates that the molecule would likely undergo electrophilic attack at the phenyl ring and nucleophilic attack at the carbonyl carbons.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atoms due to the presence of lone pair electrons, making them sites for protonation or coordination to Lewis acids. The most positive potential (blue) would likely be found near the hydrogen atoms, particularly the acidic alpha-hydrogen, and the benzylic hydrogens. nih.gov
Prediction of Reaction Pathways and Mechanism Validation
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. pitt.edu For this compound, which is a beta-ketoester, several key reactions can be investigated. These include enolate formation and subsequent alkylation at the alpha-carbon, keto-enol tautomerism, and hydrolysis of the ester.
By modeling the reaction pathways, chemists can locate transition states (the highest energy points along a reaction coordinate) and intermediates. Calculating the activation energies (the energy difference between reactants and transition states) allows for the prediction of reaction rates and the determination of the most favorable mechanistic pathway. beilstein-journals.org For instance, a computational study could compare the activation barriers for the O-alkylation versus C-alkylation of the enolate derived from this compound, providing a theoretical basis for the observed regioselectivity in synthetic experiments.
Stereochemical Predictions and Stereoelectronic Effects
The stereochemistry of this compound is centered around the chiral carbon at the C2 position, which is substituted with a methyl group. This inherent chirality means the compound exists as a racemate of (R)- and (S)-enantiomers unless synthesized via a stereoselective route. The presence of this stereocenter significantly influences the stereochemical outcome of reactions, particularly the reduction of the ketone at the C3 position.
Reduction of the C3-carbonyl group introduces a second chiral center, leading to the formation of four possible stereoisomers (diastereomeric pairs of enantiomers): (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The stereochemical course of this reduction is governed by both the existing chirality at C2 and the reaction conditions, including the choice of catalyst (chemical or biological).
While specific stereochemical prediction studies for this compound are not extensively documented, research on analogous 2-alkyl-3-oxobutanoates provides a strong predictive framework. For instance, asymmetric hydrogenation of related methyl or ethyl 2-methyl-3-oxobutanoates using chiral catalysts like Ru-BINAP complexes consistently yields high diastereoselectivity and enantioselectivity. researchgate.net Similarly, microbial reductions using various yeast strains can be tuned to selectively produce specific stereoisomers. researchgate.net For example, studies on ethyl 2-(benzamidomethyl)-3-oxobutanoate have shown that different yeasts can produce either the (2R,3S) or the (2S,3S) diastereomer with high selectivity. researchgate.net These findings suggest that the stereochemical outcome for this compound can be effectively controlled to favor a desired stereoisomer.
Stereoelectronic effects are also critical in dictating the reactivity and conformational preferences of this compound. Like other β-keto esters, it can exist in equilibrium between its keto and enol tautomers. The stability and reactivity of these tautomers are influenced by electronic effects of the substituents and the solvent. acs.org Computational studies on related morpholine (B109124) syntheses highlight the role of stereoelectronic factors, such as the anomeric effect and the avoidance of steric strain (pseudo A1,3 strain), in governing reaction pathways and determining diastereoselectivity. acs.org In reactions like the Baeyer-Villiger rearrangement of related structures, stereoelectronic effects are considered paramount in determining the migratory aptitude of substituents and the stability of intermediates. researchgate.net
The interplay between the chiral center and stereoelectronic demands dictates the most stable transition states in reactions, thereby predicting the major stereoisomeric product.
| Substrate Analog | Reaction Type | Catalyst/Reagent | Major Product Stereoisomer | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Methyl 2-methyl-3-oxobutanoate | Asymmetric Hydrogenation | Ru-BINAP Complex | (2S,3S)-methyl 3-hydroxy-2-methylbutanoate | >90% ee | |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Microbial Reduction | K. marxianus | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | de=98%, ee>99% | researchgate.net |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Microbial Reduction | P. glucozyma | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | de=86%, ee>99% | researchgate.net |
| Methyl (+/-)-2-(benzamidomethyl)-3-oxobutanoate | Asymmetric Hydrogenation | Ru[(S)-3,5-tBu2-BINAP]Cl2 | syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate | de=98%, ee=99% | researchgate.net |
Computational Approaches for Predicting Molecular Interactions (e.g., using QSAR models or related frameworks)
Computational chemistry offers powerful tools for predicting the molecular interactions and biological activities of compounds like this compound. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are widely applied to β-keto esters and related structures.
QSAR Models: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For β-keto esters, Hologram QSAR (HQSAR), a method that uses molecular fragment fingerprints as predictors, has been successfully employed. scielo.brresearchgate.net In a study on the asymmetric reduction of various β-keto esters by the yeast Kluyveromyces marxianus, HQSAR models were developed to predict the stereochemical outcome. scielo.brresearchgate.net The models demonstrated high predictive power, with cross-validated r² (q²) values significantly above the threshold of 0.5, indicating robustness. researchgate.net The contribution maps generated from these models highlighted that the ester group and its substituents are critical for determining whether the (R)- or (S)-β-hydroxyester is formed, likely by influencing the molecule's conformation within the enzyme's active site. scielo.br Although this compound was not in the specific dataset, these models provide a framework for predicting its behavior in similar biocatalytic systems.
Frameworks for Drug-Target Interaction Prediction: Beyond traditional QSAR, large-scale computational frameworks are used to predict interactions between potential drugs and protein targets. In one such study, a method was developed to infer drug-target interactions from chemical, genomic, and pharmacological data. oup.com this compound (identified by its KEGG Compound ID C04000) was included in the dataset. The model predicted interactions between this compound and two key enzymes in the prostaglandin (B15479496) synthesis pathway, which are important targets for anti-inflammatory drugs. oup.com
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and geometry of molecules. For β-keto esters, DFT can be used to determine the relative energies of different conformers and tautomers (keto vs. enol), and to map out molecular orbitals. scielo.brajchem-a.com For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) in a series of β-keto esters showed that the β-carbon of the ketoester is highly susceptible to nucleophilic attack, providing a quantum mechanical basis for its reactivity in enzymatic reductions. scielo.br Such calculations could be applied to this compound to predict its most stable conformation and reactive sites.
| Model Target | Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Prediction of (S)-enantiomer formation | q² (Cross-validated r²) | 0.899 | High internal predictive ability | researchgate.net |
| r² (Non-cross-validated r²) | 0.974 | Goodness of fit of the model | researchgate.net | |
| Number of Components | 5 | Optimal model complexity | researchgate.net | |
| Prediction of (R)-enantiomer formation | q² (Cross-validated r²) | 0.822 | High internal predictive ability | researchgate.net |
| r² (Non-cross-validated r²) | 0.969 | Goodness of fit of the model | researchgate.net | |
| Number of Components | 6 | Optimal model complexity | researchgate.net |
| Compound | Predicted Protein Target | Protein Function | Reference |
|---|---|---|---|
| This compound (KEGG: C04000) | Prostaglandin-endoperoxide synthase 1 (PTGS1/COX-1) | Key enzyme in prostaglandin biosynthesis (inflammation) | oup.com |
| Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | Key enzyme in prostaglandin biosynthesis (inflammation) | oup.com |
Role As a Versatile Building Block in Complex Molecular Synthesis
Strategies for Further Derivatization and Functional Group Interconversions
The functional groups in Benzyl 2-methyl-3-oxobutanoate can be interconverted to access a wider range of chemical structures.
Conversion of the Ketone: The ketone can be converted into other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine, which can then undergo further reactions. acs.org
Conversion of the Ester: The benzyl ester can be cleaved under hydrogenolysis conditions to yield the corresponding carboxylic acid. This acid can then be converted into other functional groups like acid chlorides, amides, or other esters.
Functional Group Interconversion of the Hydroxyl Group (after reduction): If the ketone is reduced to a hydroxyl group, this alcohol functionality can be converted into a good leaving group, such as a mesylate or tosylate. This allows for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. ub.edu This two-step process of reduction followed by substitution is a powerful strategy for introducing diversity. ub.edu
The strategic application of these derivatization and functional group interconversion strategies allows chemists to utilize this compound as a scaffold to build a wide range of complex target molecules.
Emerging Research Directions and Future Perspectives in Benzyl 2 Methyl 3 Oxobutanoate Research
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis and transformation of β-keto esters like Benzyl (B1604629) 2-methyl-3-oxobutanoate are heavily reliant on catalysis. Future research is centered on discovering and optimizing catalytic systems that offer superior efficiency, stereoselectivity, and functional group tolerance under milder conditions.
One promising area is the use of metal catalysts. For instance, Indium(III) triflate (In(OTf)₃) has been shown to be effective in catalyzing reactions involving related ethyl esters, suggesting its potential applicability for benzyl analogues. orgsyn.org Such catalysts are often required for reactions with acid-sensitive compounds. orgsyn.org The development of heterogeneous catalysts, such as zeolites or ammonium (B1175870) cerium phosphate (B84403) (ACP), is another key direction, aiming to improve catalyst recyclability and minimize side reactions, which is crucial for industrial-scale synthesis.
Organocatalysis also presents a powerful alternative to metal-based systems. Proline-catalyzed aldol (B89426) reactions have been used to synthesize intermediates for complex molecules like benzofurans, indicating a pathway where organocatalysts could be employed for stereoselective modifications of the Benzyl 2-methyl-3-oxobutanoate scaffold. rsc.org The goal is to design catalysts that can precisely control the formation of specific stereoisomers, which is critical for the synthesis of chiral drugs and other bioactive molecules.
| Catalyst Type | Example Catalyst | Potential Application for this compound | Reference |
| Metal Catalyst | Indium(III) triflate (In(OTf)₃) | Catalyzing addition reactions to the keto group. | orgsyn.org |
| Heterogeneous Catalyst | Zeolites, Ammonium cerium phosphate (ACP) | Enhancing recyclability and reducing byproducts in synthesis. | |
| Organocatalyst | L-proline | Stereoselective aldol reactions and other C-C bond formations. | rsc.org |
Integration of Flow Chemistry and Continuous Manufacturing Techniques
The shift from traditional batch production to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and process control. researchgate.net The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area of future research.
Continuous flow reactors allow for precise management of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For instance, the synthesis of active pharmaceutical ingredients and their intermediates is increasingly being performed in continuous flow systems. google.com Research is focused on designing multi-step continuous processes where this compound could be synthesized and then immediately used in a subsequent reaction step within the same integrated system, eliminating the need for isolation and purification of intermediates. google.com This "flow-to-flow" approach streamlines the entire synthetic sequence, reducing waste and operational costs. researchgate.net
Advancements in Chemo-Enzymatic and Biocatalytic Processes
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. The use of enzymes and whole-cell microorganisms for the transformation of this compound is a rapidly advancing field. researchgate.net A key focus is on the asymmetric reduction of the keto group to produce optically active α-methyl β-hydroxy esters, which are valuable chiral building blocks. jst.go.jp
Various yeasts, such as Saccharomyces cerevisiae, have been shown to reduce this compound to diastereomerically pure hydroxy esters. jst.go.jp Specific enzymes, including aldolases and ketoreductases, are being explored in tandem chemo-enzymatic strategies. csic.esacs.org For example, 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (YfaU) and 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) are two enantiocomplementary aldolases that can be used to create specific stereocenters. researchgate.netcsic.es These enzymatic steps can be combined with chemical transformations, such as decarboxylation or esterification, in one-pot syntheses. csic.es
Future research will likely involve enzyme engineering and directed evolution to develop novel biocatalysts with enhanced stability, broader substrate scope, and tailored selectivity for the synthesis of specific stereoisomers of this compound derivatives. researchgate.net
Table: Biocatalytic Reduction of this compound and Related Keto Esters
| Biocatalyst | Substrate | Product Configuration | Key Findings | Reference |
|---|---|---|---|---|
| Various Yeasts | This compound | (2R, 3S) and (2S, 3S)-hydroxy esters | Screening identified yeasts providing high optical purity for each isomer. | jst.go.jp |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | (2S, 3S)- and (2S, 3R)-hydroxy esters | Produced a diastereomer ratio of 53/47 (anti/syn) with high enantiomeric excess for the syn-isomer. | tandfonline.com |
| Candida parapsilosis | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Chiral hydroxy ester | Achieved up to 92% enantiomeric excess (ee) under optimized conditions. |
Harnessing Advanced Computational Modeling for Deeper Mechanistic Insights and Rational Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers the potential to accelerate the discovery and optimization of synthetic routes and novel derivatives.
Techniques such as Density Functional Theory (DFT) calculations can be used to predict reaction pathways and activation energies for various transformations, providing deep mechanistic insights into catalytic cycles. Molecular Dynamics (MD) simulations can model the binding of this compound derivatives to biological targets like enzymes or receptors, aiding in the rational design of new bioactive compounds.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of different derivatives with their chemical reactivity or biological activity. oup.com This allows researchers to predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts toward the most promising candidates. For example, modeling can help resolve ambiguities in stereochemistry or predict how modifications to the benzyl or butanoate portions of the molecule will affect its properties and function.
Exploration of New Synthetic Utilities and Derivatization Pathways for Complex Chemical Entities
This compound is a valuable building block for the synthesis of more complex molecules. nih.gov A significant future direction is the exploration of new derivatization pathways to expand its synthetic utility.
The functional groups of this compound—the ester, the ketone, and the activated α-carbon—offer multiple handles for chemical modification. The ester can be hydrolyzed or transesterified, while the ketone can be reduced to a hydroxyl group or serve as an electrophilic site for addition reactions. For example, it can be a precursor for the synthesis of substituted benzofurans through cascade reactions. rsc.org
Derivatization can also occur at the α-position. For instance, the synthesis of Benzyl 2-diazo-3-oxopentanoate, a related diazo compound, opens up a wealth of carbene-based chemistry, including cyclopropanations and C-H insertion reactions. smolecule.com The benzyl group itself can be modified with different substituents to fine-tune the electronic properties and reactivity of the entire molecule. smolecule.com The exploration of these derivatization pathways will undoubtedly lead to the creation of novel complex chemical entities with potential applications in materials science and medicinal chemistry.
Q & A
Q. What are the common synthetic routes for benzyl 2-methyl-3-oxobutanoate in organic chemistry?
this compound is typically synthesized via enzymatic or chemical methods. Enzymatic routes involve stereoselective oxidation using dehydrogenases, such as the NADP+-dependent conversion of benzyl (2R,3S)-2-methyl-3-hydroxybutanoate to the target compound . Chemical synthesis often employs cyclization reactions; for example, ethyl 2-methyl-3-oxobutanoate can act as a key intermediate in heterocyclic synthesis when reacted with fluorinated anilines under polyphosphoric acid catalysis . Methodologically, optimizing solvent systems (e.g., acetone vs. tetrahydrofuran) and bases (e.g., K₂CO₃ vs. Et₃N) significantly impacts yield and purity .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiral column chromatography are critical. Proton NMR confirms structural integrity, while HRMS validates molecular weight. For stereochemical analysis, chiral HPLC (as used in biocatalytic studies) resolves enantiomers and quantifies enantiomeric excess (>99% ee in some enzymatic reductions) . Polarimetry or circular dichroism (CD) can further corroborate optical activity .
Q. What safety precautions are essential when handling benzyl esters like this compound in laboratory settings?
Use impervious gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Ensure proper ventilation to avoid inhalation of vapors. Emergency measures include rinsing eyes with water for ≥15 minutes and using alcohol-insoluble foam for fire suppression, as benzyl esters are combustible . Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of this compound using biocatalytic systems?
Immobilized cell systems (e.g., Marchantia polymorpha in calcium alginate gel) enhance stability and reusability while maintaining >99% enantioselectivity . Key parameters include:
- Substrate loading : Gradual addition minimizes inhibition.
- Cofactor regeneration : NADPH recycling via glucose dehydrogenase systems sustains reaction efficiency.
- Temperature/pH control : Optimal ranges (e.g., 25–30°C, pH 6.5–7.5) preserve enzyme activity. Kinetic modeling (e.g., Michaelis-Menten equations) can predict rate-limiting steps .
Q. What strategies are effective in resolving contradictions in reported stereochemical outcomes during the synthesis of related β-keto esters?
Discrepancies in stereoselectivity often arise from enzyme specificity or reaction conditions. To address this:
- Compare enzymatic vs. chemical pathways: Enzymes like benzyl 2-methyl-3-hydroxybutyrate dehydrogenase show strict (2R,3S) selectivity , while chemical reductants (e.g., NaBH₄) may yield racemic mixtures.
- Use chiral auxiliaries or ligands to steer stereochemistry in non-enzymatic routes.
- Validate results with multiple analytical methods (e.g., XRD for crystalline intermediates) .
Q. How does the choice of dehydrating agent impact the cyclization efficiency when using this compound as an intermediate?
Polyphosphoric acid (PPA) is highly effective for cyclization due to its strong acidity and water-absorbing capacity, achieving >85% yield in quinoline synthesis . Alternatives like concentrated H₂SO₄ risk over-dehydration or side reactions. Computational studies (DFT calculations) can predict transition states and guide dehydrating agent selection.
Q. What role does NADP+ play in the enzymatic synthesis of this compound, and how can cofactor regeneration be managed?
NADP+ acts as an electron acceptor in the oxidation of benzyl (2R,3S)-2-methyl-3-hydroxybutanoate, driving the reaction equilibrium toward the β-keto ester product . To mitigate cofactor cost:
- Implement substrate-coupled regeneration : Use excess isopropanol as a sacrificial reductant.
- Electrochemical systems : Apply controlled potentials to regenerate NADP+ in situ.
- Enzyme engineering : Mutate dehydrogenases for lower cofactor affinity without compromising activity .
Methodological Considerations
- Data Analysis : Use ANOVA or response surface methodology (RSM) to optimize reaction variables (e.g., time, catalyst loading) .
- Contradiction Resolution : Cross-reference spectral data (e.g., HRMS vs. NMR) and replicate studies under standardized conditions.
- Safety Protocols : Regularly calibrate fume hoods and maintain emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
